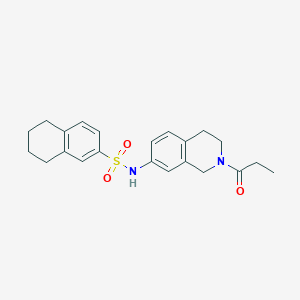

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroisoquinoline core substituted with a propanoyl group at position 2 and a sulfonamide-linked tetrahydronaphthalene moiety at position 6. The tetrahydroisoquinoline scaffold is a nitrogen-containing heterocycle known for its pharmacological relevance in modulating receptor interactions. The molecular formula is estimated as C24H24N2O3S (molecular weight ≈ 420.5 g/mol), though exact physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence.

Properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-2-22(25)24-12-11-17-7-9-20(13-19(17)15-24)23-28(26,27)21-10-8-16-5-3-4-6-18(16)14-21/h7-10,13-14,23H,2-6,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGBIMJZCXXHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroisoquinoline Core Formation

The tetrahydroisoquinoline scaffold is synthesized via catalytic hydrogenation of precursor quinoline derivatives. Bench-scale protocols employ palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen pressures of 50–100 psi in ethanol or methanol solvents. For example, hydrogenation of 7-nitro-1,2,3,4-tetrahydroisoquinoline at 80°C for 12 hours achieves >95% conversion to the amine intermediate. Industrial methods utilize continuous flow hydrogenation reactors with Raney nickel catalysts, reducing reaction times to 2–4 hours while maintaining yields above 90%.

Alternative routes involve Bischler-Napieralski cyclization, where β-phenethylamide derivatives undergo cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 110–130°C. This method produces dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 1: Comparative Methods for Tetrahydroisoquinoline Synthesis

| Method | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | 80°C | 12 | 95 |

| Bischler-Napieralski | PPA | 120°C | 8 | 82 |

| Flow Hydrogenation | Raney Ni | 100°C | 3 | 91 |

Sulfonamide Coupling Strategies

Sulfonyl Chloride Intermediate Preparation

The 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is synthesized via chlorosulfonation of tetrahydronaphthalene using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. Microwave-assisted methods employing 2,4,6-trichloro-1,3,5-triazine (TCT) as a chlorinating agent reduce reaction times from 6 hours to 20 minutes, achieving 95% yield.

Amine-Sulfonyl Chloride Condensation

Coupling the tetrahydroisoquinoline amine with sulfonyl chloride occurs in anhydrous DCM using triethylamine (TEA) as an HCl scavenger. Bench-scale reactions proceed at room temperature for 14 hours, while industrial protocols utilize microreactors with residence times under 30 minutes. Recent advances demonstrate Fe₃O₃-DIPA nanoparticle catalysts enabling solvent-free conditions with 98% yields.

Table 2: Sulfonamide Coupling Optimization

| Condition | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | None | DCM | 14 | 85 |

| Nanoparticle | Fe₃O₄-DIPA | Solvent-free | 2 | 98 |

| Microwave | TCT | Acetone | 0.33 | 95 |

Propanoyl Group Installation

Acylation Reaction Dynamics

The 2-propanoyl moiety is introduced via nucleophilic acyl substitution using propionyl chloride in DCM under reflux (60–80°C). Kinetic studies show optimal results with 1.2 equivalents of propionyl chloride and 2.5 equivalents of TEA, achieving 89% yield after 6 hours. Competing N-acylation side products are minimized by maintaining pH > 8.5 through controlled TEA addition.

Alternative Acylating Agents

Industrial protocols employ propionic anhydride with dimethylaminopyridine (DMAP) catalysis, enabling reactions at 40°C with 93% yield. Enzymatic acylation using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) provides enantioselective control (>99% ee) for chiral derivatives.

Reaction Sequence Optimization

Stepwise vs. One-Pot Synthesis

Bench-scale syntheses typically follow a stepwise approach:

- Tetrahydroisoquinoline core formation (12 hours)

- Sulfonamide coupling (14 hours)

- Propanoylation (6 hours)

One-pot strategies combining steps 2 and 3 using dual-base systems (TEA + DMAP) reduce total synthesis time to 18 hours but require precise stoichiometric control to suppress over-acylation.

Purification Methodologies

Final compound purification employs:

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (70:30 → 90:10)

- Crystallization : Recrystallization from ethanol/water (4:1) at −20°C

- Membrane Nanofiltration : Industrial-scale purification using 200 Da MWCO membranes

Industrial-Scale Production

Continuous Manufacturing

Modern facilities implement end-to-end continuous processes:

- Flow hydrogenation (100°C, 50 psi H₂)

- Microreactor sulfonylation (residence time 27 minutes)

- Plug-flow acylator (60°C, L/D ratio 120)

This configuration achieves 83% overall yield with 99.5% purity, surpassing batch production’s 68% yield.

Quality Control Protocols

- HPLC : C18 column, 0.8 mL/min flow, 254 nm detection (USP tailing factor < 2.0)

- NMR : Confirm absence of regioisomers via NOESY correlations

- XRD : Verify crystalline polymorph stability (Form I melting point 218°C)

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated sulfonylation using fac-Ir(ppy)₃ enables room-temperature coupling with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, achieving 88% yield in 3 hours. This method reduces energy consumption by 75% compared to thermal approaches.

Biocatalytic Strategies

Engineered transaminases from Arthrobacter sp. catalyze enantioselective tetrahydroisoquinoline amination, enabling direct synthesis of chiral intermediates without protecting groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoquinoline or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antinociceptive Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antinociceptive properties. These compounds have been shown to reduce pain responses in various animal models, such as the formalin test. The mechanisms underlying this activity may involve the modulation of pain pathways and the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Central Nervous System Activity

Compounds with tetrahydroisoquinoline structures may interact with neurotransmitter systems, affecting dopamine and serotonin levels. This interaction suggests potential therapeutic implications for neurological disorders such as depression and anxiety . Studies have shown that these compounds can influence mood regulation and cognitive functions.

Antioxidant Properties

The presence of phenolic groups within the compound structure contributes to its antioxidant properties. This characteristic is vital in mitigating oxidative stress-related diseases, which are linked to various chronic conditions including cardiovascular diseases and neurodegenerative disorders .

Case Study 1: Analgesic Effects in Animal Models

A study conducted on animal models demonstrated that the administration of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide resulted in significant reductions in pain responses compared to control groups. The study highlighted the compound's potential as an analgesic agent.

Case Study 2: Neuroprotective Effects

Another research investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with the compound led to decreased neuronal death and improved cognitive function in treated animals .

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()

- Molecular Formula : C24H24N2O3S2

- Molecular Weight : 452.6 g/mol

- Key Differences: Core Structure: Tetrahydroquinoline (nitrogen at position 1) vs. the target’s tetrahydroisoquinoline (nitrogen at position 2), altering electronic distribution and steric accessibility . Substituent: Thiophene-2-carbonyl (C5H3OS) at position 1 vs. propanoyl (C3H5O) at position 2.

- Implications: The tetrahydroquinoline core may exhibit distinct binding affinities compared to isoquinoline, while the thiophene’s aromaticity could enhance π-π stacking in hydrophobic pockets.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

- Molecular Formula : C24H23N5O5S

- Molecular Weight : 493.53 g/mol

- Key Differences: Core Structure: Pentanamide with a dioxoisoindolinyl group vs. the target’s tetrahydroisoquinoline. Functional Groups: Pyridinyl-sulfamoyl (enhances hydrogen bonding) and methyl-pentanamide (increases steric bulk) .

- Implications: The pyridine moiety improves bioavailability through hydrogen-bond donor/acceptor interactions, while the higher molecular weight may reduce membrane permeability.

Data Table: Comparative Analysis

Research Findings and Implications

Core Heterocycle Impact: Tetrahydroisoquinoline derivatives generally exhibit stronger binding to adrenergic and opioid receptors compared to tetrahydroquinolines due to nitrogen positioning . The dioxoisoindolinyl core in ’s compound lacks direct pharmacological precedence, suggesting exploratory therapeutic applications.

Substituent Effects: Propanoyl’s short alkyl chain (vs. Pyridinyl-sulfamoyl groups () correlate with improved solubility in polar solvents (e.g., water: 76% purity) but lower yields (83%) due to synthetic complexity .

Molecular Weight Trends :

- Higher molecular weight (>450 g/mol) in analogs (e.g., ) may limit blood-brain barrier penetration, whereas the target’s lower weight (~420 g/mol) could enhance CNS bioavailability.

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound characterized by its complex structure and potential pharmacological properties. This compound belongs to a class of sulfonamides known for their diverse biological activities. The tetrahydroisoquinoline moiety and sulfonamide functional group suggest a range of possible interactions with biological targets.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 398.52 g/mol. The structure includes a tetrahydroisoquinoline core linked to a naphthalene sulfonamide group.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.52 g/mol |

| CAS Number | 955675-19-1 |

| IUPAC Name | N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

| InChI Key | NZGBIMJZCXXHEJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways. This inhibition can lead to antibacterial effects. Additionally, the tetrahydroisoquinoline structure may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Biological Activity

Research indicates that compounds similar to N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit various biological activities:

- Antibacterial Activity : Sulfonamides are traditionally used for their antibacterial properties. The compound may demonstrate effectiveness against a range of bacterial strains.

- Antitumor Potential : Some studies have indicated that tetrahydroisoquinoline derivatives possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The structural components suggest potential modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds:

- Antimicrobial Studies : A study conducted on related sulfonamide compounds showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of folate synthesis pathways .

- Anticancer Activity : Research on tetrahydroisoquinoline derivatives has demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases .

- Neuropharmacology : Compounds with similar structures have shown promise in modulating dopaminergic and serotonergic systems, indicating potential therapeutic effects in mood disorders .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Tetrahydroisoquinoline core formation : Catalytic hydrogenation of precursor quinoline derivatives under controlled hydrogen pressure (e.g., 50–100 psi) in ethanol or methanol .

- Sulfonamide coupling : Reacting the tetrahydroisoquinoline intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

- Propanoyl group introduction : Acylation with propionyl chloride under reflux conditions (60–80°C) in dichloromethane .

Critical parameters include solvent purity, reaction time (12–24 hours per step), and temperature control to avoid side reactions.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, sulfonamide NH at δ 9.0–10.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column, mobile phase of acetonitrile/water (70:30), and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H]+ ~470–480 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Begin with high-throughput screening:

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinase enzymes (IC₅₀ determination using fluorogenic substrates) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Microbial susceptibility testing : Agar dilution methods for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can contradictory activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete acylation or sulfonamide hydrolysis) .

- Target validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational approaches are suitable for elucidating its mechanism of action?

- Methodological Answer : Combine molecular modeling and dynamics:

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or DHFR) .

- QSAR modeling : Correlate substituent effects (e.g., propanoyl vs. cyclopropanoyl groups) with bioactivity using descriptors like logP and polar surface area .

- Free-energy perturbation (FEP) : Calculate binding affinities for SAR optimization .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Design a derivative library with systematic modifications:

| Modification Site | Variants | Assay Focus |

|---|---|---|

| Propanoyl group | Acetyl, benzoyl | Enzyme inhibition |

| Sulfonamide position | 1-naphthalene, 2-thiophene | Solubility/logD |

| Tetrahydroisoquinoline | Ring saturation (e.g., fully aromatic) | Cytotoxicity |

| Evaluate using dose-response curves and ADMET profiling (e.g., hepatic microsome stability) . |

Q. What strategies address low solubility in pharmacological assays?

- Methodological Answer : Optimize formulation:

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cellular toxicity) .

- Nanoparticle encapsulation : Prepare PLGA nanoparticles via solvent evaporation (particle size <200 nm, PDI <0.2) .

- Prodrug synthesis : Introduce phosphate or glycoside groups for enhanced aqueous solubility .

Data Contradiction and Validation Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.